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Compound of Interest

Compound Name: AR-C141990

Cat. No.: B1666081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two monocarboxylate transporter (MCT)

inhibitors, AZD3965 and AR-C141990. While both compounds target MCTs, the available

research data reveals a significant disparity in their characterization and investigation,

particularly concerning their anti-cancer efficacy. AZD3965 is a well-documented, selective

MCT1 inhibitor with extensive preclinical and clinical data in oncology. In contrast, AR-C141990
is a potent MCT1/MCT2 inhibitor with published efficacy data primarily in the context of

immunosuppression. A direct comparison of their anti-cancer efficacy is therefore challenging

due to the limited publicly available information on AR-C141990 in this indication.

Executive Summary
AZD3965 has emerged as a promising clinical candidate for cancer therapy, demonstrating

potent and selective inhibition of MCT1, leading to disrupted lactate transport, altered tumor

metabolism, and inhibition of cancer cell growth in numerous preclinical models. Extensive in

vitro and in vivo studies have characterized its mechanism of action and anti-tumor effects.

AR-C141990 is a potent inhibitor of both MCT1 and MCT2. The majority of published research

on this compound focuses on its immunosuppressive properties, with demonstrated efficacy in

prolonging allograft survival in a preclinical transplant model. There is a notable lack of publicly

available data on its anti-cancer activity, including its effects on cancer cell proliferation and in

vivo tumor growth.
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This guide will present the available data for both compounds to highlight the current state of

knowledge and underscore the gap in research regarding the potential anti-cancer applications

of AR-C141990.

Data Presentation: Quantitative Comparison
Table 1: In Vitro Efficacy and Potency

Parameter AZD3965 AR-C141990

Target(s) MCT1 (selective) MCT1, MCT2

Binding Affinity (Ki) 1.6 nM (for MCT1)[1] 4.8 nM (for MCT1)

pKi - 7.6 (for MCT1), 6.6 (for MCT2)

IC50 (Lactate Uptake)
Varies by cell line (e.g., low nM

range)
Not Available

IC50 (Cancer Cell Viability)

Varies by cell line and

condition (e.g., low nM to µM

range)

Not Available

Table 2: In Vivo Efficacy
Parameter AZD3965 AR-C141990

Cancer Models

Small Cell Lung Cancer,

Lymphoma, Breast Cancer,

etc.

Not Available

Reported Effects
Reduced tumor growth,

increased intratumor lactate[2]
Not Available

Other In Vivo Models - Rat Cardiac Allograft

Reported Effects - Prolonged graft survival

Mechanism of Action and Signaling Pathways
AZD3965
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AZD3965 is a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1).[1] MCT1

is responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the

cell membrane. In many cancer cells, which exhibit high rates of glycolysis even in the

presence of oxygen (the Warburg effect), MCT1 plays a crucial role in exporting the large

amounts of lactate produced.

By inhibiting MCT1, AZD3965 blocks this lactate efflux, leading to:

Intracellular Lactate Accumulation: This disrupts the intracellular pH and metabolic

homeostasis.[2]

Feedback Inhibition of Glycolysis: The buildup of lactate can inhibit key glycolytic enzymes,

thereby reducing the cancer cells' ability to produce ATP and metabolic intermediates

necessary for proliferation.

Increased Oxidative Stress: Altered metabolism can lead to an increase in reactive oxygen

species.

The inhibition of lactate transport by AZD3965 ultimately results in cytostatic and, in some

cases, cytotoxic effects on cancer cells that are highly dependent on glycolysis and express

high levels of MCT1.[2] Resistance to AZD3965 has been associated with the expression of the

alternative lactate transporter, MCT4.[3]
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Mechanism of Action: AZD3965
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Caption: AZD3965 inhibits MCT1, leading to lactate accumulation and reduced cancer cell

growth.

AR-C141990
AR-C141990 is a potent inhibitor of both MCT1 and MCT2. Its mechanism of action in the

context of immunosuppression is believed to involve the inhibition of lactate transport in

activated lymphocytes. Proliferating T-cells upregulate glycolysis and rely on MCT1 to export

lactate. By blocking this process, AR-C141990 can suppress the metabolic activity and

proliferation of these immune cells.

The signaling pathways affected by AR-C141990 in cancer cells have not been elucidated in

the available literature.
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Mechanism of Action: AR-C141990 (Immunosuppression)
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Caption: AR-C141990 inhibits MCT1/2, suppressing T-cell proliferation.

Experimental Protocols
AZD3965: In Vitro Cell Viability Assay (Sulforhodamine B
Assay)
This protocol is a general representation based on common methodologies.

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and

allow them to adhere overnight.

Drug Treatment: Treat the cells with a range of concentrations of AZD3965 (and a vehicle

control) for a specified period (e.g., 72 hours).

Cell Fixation: After incubation, gently fix the cells with 10% trichloroacetic acid (TCA) for 1

hour at 4°C.
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Washing: Wash the plates five times with tap water and allow them to air dry completely.

Staining: Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic

acid for 30 minutes at room temperature.

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and

allow them to air dry.

Dye Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.

Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control

and determine the IC50 value.

Experimental Workflow: Sulforhodamine B (SRB) Assay

1. Seed Cells 2. Treat with AZD3965 3. Fix with TCA 4. Wash 5. Stain with SRB 6. Wash 7. Solubilize Dye 8. Read Absorbance 9. Analyze Data (IC50)

Click to download full resolution via product page

Caption: Workflow for determining cell viability using the SRB assay.

AR-C141990: In Vivo Heterotopic Cardiac
Transplantation in Rats
This protocol is a summary of the methodology used in published immunosuppression studies.

Animal Model: Use inbred rat strains (e.g., DA and PVG) as donors and recipients.

Surgical Procedure: Perform heterotopic cardiac transplantation, where the donor heart is

transplanted into the recipient's abdomen.

Drug Administration: Administer AR-C141990 subcutaneously to the recipient rats daily for a

defined period (e.g., 10 days), starting from the day of transplantation.
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Graft Function Monitoring: Monitor the function of the transplanted heart daily by palpation of

the heartbeat. Rejection is defined as the cessation of a palpable beat.

Data Analysis: Record the day of rejection for each animal and calculate the median graft

survival time for each treatment group.

Experimental Workflow: Rat Cardiac Transplantation

1. Donor Heart Harvest 2. Heterotopic Transplant 3. AR-C141990 Treatment 4. Daily Graft Monitoring 5. Record Rejection Day 6. Analyze Survival Data

Click to download full resolution via product page

Caption: Workflow for assessing immunosuppressive efficacy in a rat cardiac transplant model.

Conclusion
AZD3965 is a well-characterized, selective MCT1 inhibitor with a substantial body of evidence

supporting its investigation as an anti-cancer therapeutic. Its mechanism of action is

understood, and its efficacy has been demonstrated in a variety of preclinical cancer models.

In contrast, while AR-C141990 is a potent dual MCT1/MCT2 inhibitor, the publicly available

research predominantly focuses on its immunosuppressive effects. There is a significant lack of

data regarding its potential as an anti-cancer agent. For researchers in oncology and drug

development, this represents a critical knowledge gap. Further investigation into the anti-

proliferative and cytotoxic effects of AR-C141990 in cancer cell lines and in vivo tumor models

is warranted to determine if its potent MCT inhibitory activity translates to a therapeutic benefit

in cancer. Without such data, a direct and meaningful comparison of the anti-cancer efficacy of

AR-C141990 and AZD3965 remains speculative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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